molecular formula C14H10FN3O2S B1372602 2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid CAS No. 1082187-03-8

2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid

Cat. No.: B1372602
CAS No.: 1082187-03-8
M. Wt: 303.31 g/mol
InChI Key: NXBDWKKFBANLRV-UHFFFAOYSA-N
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Description

2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a thienopyrimidine core makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions can vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical stability.

Scientific Research Applications

2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-9-3-1-8(2-4-9)10-6-21-14-12(10)13(17-7-18-14)16-5-11(19)20/h1-4,6-7H,5H2,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBDWKKFBANLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid
Reactant of Route 2
2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid
Reactant of Route 3
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2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid
Reactant of Route 4
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2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid
Reactant of Route 5
2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid

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